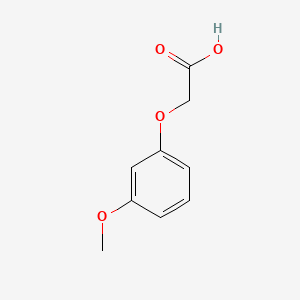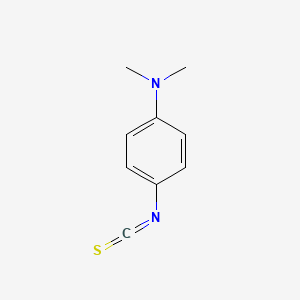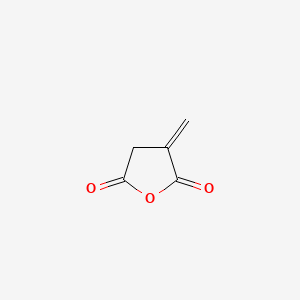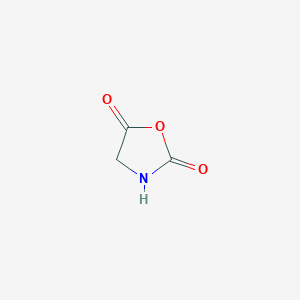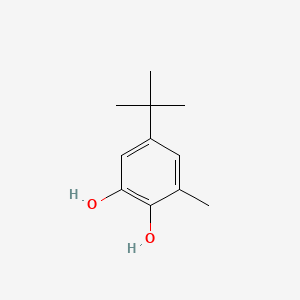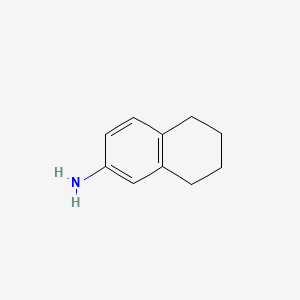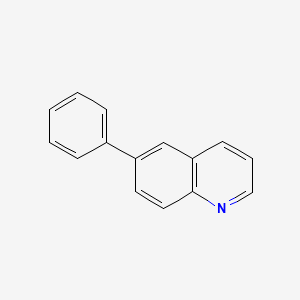
6-Phenylchinolin
Übersicht
Beschreibung
6-Phenylquinoline (6-PQ) is an organic compound that is widely used in a variety of research studies. It is a member of the quinoline family, which are heterocyclic aromatic compounds characterized by a quinoline ring system. 6-PQ has been used in numerous studies to investigate its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Chinolin, ein Bestandteil der 6-Phenylchinolin-Struktur, ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung . Es spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie .
Synthetische organische Chemie
Chinolin hat vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Es ist eine essentielle heterocyclische Verbindung .
Industrielle Chemie
Chinolin und seine Derivate haben eine Vielzahl von Anwendungen in der industriellen Chemie .
Biologische Aktivitäten
Verschiedene ausgewählte Chinoline und Derivate haben potenzielle biologische Aktivitäten .
Pharmazeutische Aktivitäten
Chinolin und seine Derivate haben auch potenzielle pharmazeutische Aktivitäten .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Quinoline and its functionalized derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Wirkmechanismus
Target of Action
6-Phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have a wide range of biological and pharmacological activities . Quinoline and its derivatives have been reported to target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drugs .
Mode of Action
Based on the known actions of similar quinoline derivatives, it is likely that 6-phenylquinoline interacts with its targets (gyrase and topoisomerase iv) to inhibit bacterial dna synthesis . This interaction forms a ternary complex with a DNA molecule and the enzymes, blocking bacterial DNA supercoiling .
Biochemical Pathways
Quinoline derivatives have been shown to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv . This inhibition disrupts the normal functioning of these enzymes, leading to the cessation of bacterial DNA replication and ultimately bacterial death .
Pharmacokinetics
Quinolones, which are structurally similar to 6-phenylquinoline, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that 6-Phenylquinoline may also have good absorption, distribution, metabolism, and excretion (ADME) properties, but further studies are needed to confirm this.
Result of Action
The primary result of 6-Phenylquinoline’s action is the inhibition of bacterial DNA synthesis, leading to bacterial death . This makes 6-Phenylquinoline and other quinoline derivatives potent antimicrobial agents.
Biochemische Analyse
Biochemical Properties
6-Phenylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Phenylquinoline has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.
Cellular Effects
The effects of 6-Phenylquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Phenylquinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death. Furthermore, 6-Phenylquinoline can disrupt the function of cellular organelles, such as mitochondria, leading to impaired energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 6-Phenylquinoline involves several key processes. At the molecular level, 6-Phenylquinoline exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, 6-Phenylquinoline has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, 6-Phenylquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylquinoline can change over time. The stability and degradation of 6-Phenylquinoline are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Phenylquinoline is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 6-Phenylquinoline may exhibit different biological activities, potentially leading to altered cellular responses. Long-term exposure to 6-Phenylquinoline in in vitro and in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-Phenylquinoline vary with different dosages in animal models. At low doses, 6-Phenylquinoline has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of 6-Phenylquinoline are maximized at specific dosage ranges, beyond which toxicity becomes a concern. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-Phenylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The metabolic pathways of 6-Phenylquinoline are complex and can vary depending on the species and experimental conditions. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 6-Phenylquinoline in different biological systems.
Transport and Distribution
The transport and distribution of 6-Phenylquinoline within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 6-Phenylquinoline can be transported to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization and accumulation of 6-Phenylquinoline in these compartments can influence its activity and function. For instance, the accumulation of 6-Phenylquinoline in the nucleus can enhance its ability to interact with DNA and transcription factors, thereby modulating gene expression.
Subcellular Localization
The subcellular localization of 6-Phenylquinoline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that 6-Phenylquinoline can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, 6-Phenylquinoline can be targeted to the endoplasmic reticulum, where it affects protein folding and secretion. The subcellular localization of 6-Phenylquinoline is a critical factor that influences its biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
6-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLKICXAGRLLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210114 | |
| Record name | 6-Phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612-95-3 | |
| Record name | 6-Phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-phenylquinoline an attractive scaffold for drug discovery?
A: The 6-phenylquinoline scaffold demonstrates promising biological activities, particularly in the realm of hormone receptor modulation. [] Researchers have explored its potential as a non-steroidal progesterone receptor antagonist, with some derivatives exhibiting comparable in vitro and in vivo activity to the known antagonist onapristone. [] This highlights its potential for developing novel therapeutics targeting hormone-related conditions.
Q2: How does the structure of 6-phenylquinoline derivatives influence their activity as progesterone receptor antagonists?
A: Studies have revealed a strong structure-activity relationship for 6-phenylquinoline derivatives. Notably, incorporating electron-withdrawing substituents at the meta position of the phenyl ring significantly enhances their ability to modulate the human progesterone receptor. [] This suggests that electronic effects play a crucial role in the binding affinity and activity of these compounds.
Q3: Beyond hormone receptor modulation, what other biological activities have been investigated for 6-phenylquinoline derivatives?
A: Researchers have explored the potential of 6-phenylquinoline derivatives as inhibitors of brassinin oxidase (BOLm), an enzyme produced by the plant pathogen Leptosphaeria maculans. [] Specifically, 3-ethyl-6-phenylquinoline exhibited significant inhibitory activity against BOLm, suggesting a possible role in controlling plant diseases caused by this pathogen. []
Q4: What synthetic strategies have been employed to prepare diverse 6-phenylquinoline derivatives?
A: The synthesis of 6-phenylquinoline derivatives has been achieved through various methods. One approach involves utilizing substituted 1,2-dihydro-2,2,4-trimethylquinolines as starting materials and introducing the phenyl ring at the 6-position. [] Another method involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, employing 6,7-dibromoquinoline-5,8-dione or 6,7-dichloroquinoline-5,8-dione as key intermediates. [] This allows for the introduction of diverse aryl substituents at the 6- and/or 7-positions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

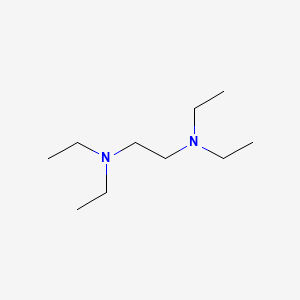


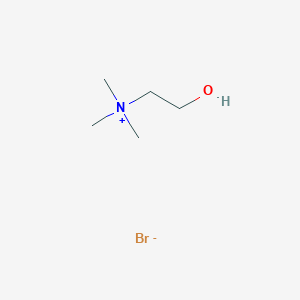
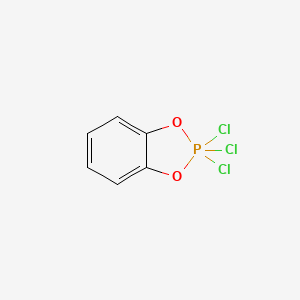


![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
